Cas no 19168-73-1 (2-(Chloromethyl)azepane hydrochloride)

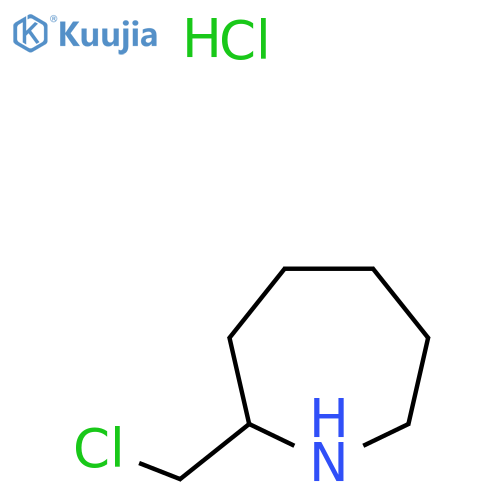

19168-73-1 structure

商品名:2-(Chloromethyl)azepane hydrochloride

CAS番号:19168-73-1

MF:C7H15Cl2N

メガワット:184.106700181961

MDL:MFCD29907196

CID:4629671

PubChem ID:122163711

2-(Chloromethyl)azepane hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)azepane hydrochloride

- 2-(chloromethyl)azepane;hydrochloride

- 2-(Chloromethyl)azepane hydrochloride

-

- MDL: MFCD29907196

- インチ: 1S/C7H14ClN.ClH/c8-6-7-4-2-1-3-5-9-7;/h7,9H,1-6H2;1H

- InChIKey: ZVFSXWHKWGNGLM-UHFFFAOYSA-N

- ほほえんだ: ClCC1CCCCCN1.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 75.3

- トポロジー分子極性表面積: 12

2-(Chloromethyl)azepane hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-266631-5.0g |

2-(chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 5.0g |

$2981.0 | 2023-02-28 | |

| Enamine | EN300-266631-10.0g |

2-(chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 10.0g |

$4421.0 | 2023-02-28 | |

| Enamine | EN300-266631-5g |

2-(chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 5g |

$2981.0 | 2023-09-12 | |

| 1PlusChem | 1P01B2BS-50mg |

2-(Chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 50mg |

$300.00 | 2025-03-19 | |

| A2B Chem LLC | AV95048-10g |

2-(chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 10g |

$4689.00 | 2024-04-20 | |

| Aaron | AR01B2K4-5g |

2-(Chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 5g |

$4124.00 | 2025-02-09 | |

| A2B Chem LLC | AV95048-250mg |

2-(chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 250mg |

$571.00 | 2024-04-20 | |

| A2B Chem LLC | AV95048-1g |

2-(chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 1g |

$1119.00 | 2024-04-20 | |

| 1PlusChem | 1P01B2BS-2.5g |

2-(Chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 2.5g |

$2273.00 | 2025-03-19 | |

| Crysdot LLC | CD11373768A-1g |

2-(Chloromethyl)azepane hydrochloride |

19168-73-1 | 95% | 1g |

$880 | 2024-07-18 |

2-(Chloromethyl)azepane hydrochloride 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

19168-73-1 (2-(Chloromethyl)azepane hydrochloride) 関連製品

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量